Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate
Description
Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate is a benzoate derivative featuring a methyl ester at position 1, a hydroxyl group at position 2, and a 2-(tert-butoxy)-2-oxoethoxy substituent at position 3. This compound combines steric bulk (tert-butyl group), hydrogen-bonding capability (hydroxyl), and hydrolytic sensitivity (ester groups), making it a versatile intermediate in pharmaceutical and organic synthesis. Its structural complexity necessitates comparisons with analogous compounds to evaluate reactivity, stability, and applications.
Properties
IUPAC Name |
methyl 2-hydroxy-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-14(2,3)20-12(16)8-19-9-5-6-11(15)10(7-9)13(17)18-4/h5-7,15H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCZGVRGXSRVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC(=C(C=C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The tert-butoxycarbonylmethoxy group is introduced through a subsequent reaction with tert-butyl chloroformate and a base such as triethylamine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Acid catalyst for esterification, base for tert-butoxycarbonylation
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Substitution: The tert-butoxycarbonylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 2-hydroxybenzoic acid and methanol.
Oxidation: 2-hydroxybenzoic acid derivatives with ketone or aldehyde functionalities.
Substitution: Compounds with substituted tert-butoxycarbonylmethoxy groups.
Scientific Research Applications
Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-hydroxybenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors. The tert-butoxycarbonylmethoxy group can also modulate the compound’s reactivity and stability, influencing its overall biological activity.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differences are summarized below:
Key Observations :
- Positional Isomerism : Substituent positions significantly influence electronic and steric properties. For example, the nitro group in 4m enhances electrophilicity compared to the hydroxyl group in the target compound .
- Ester vs. Acid : The tert-butyl ester in the target compound and compound 16 contrasts with the carboxylic acid in 4m, affecting solubility and hydrolysis rates.
Critical Insights :
Physicochemical Properties
| Property | Target Compound | Compound 16 | Compound 4m | Compound 6 |
|---|---|---|---|---|
| Molecular Weight | ~310.3 g/mol (estimated) | ~414.4 g/mol | ~283.2 g/mol | 358.774 g/mol |
| Solubility | Moderate (ester + hydroxyl) | Low (benzyl ester) | Low (nitro, acid) | Very low (benzofuran) |
| Lipophilicity (LogP) | ~2.5 (estimated) | ~3.8 | ~1.2 | ~4.0 |
Notes:
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